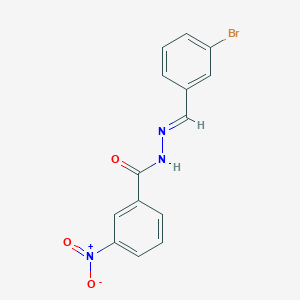![molecular formula C14H18N4O2S B5608662 4-(4-ethyl-1-piperazinyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B5608662.png)
4-(4-ethyl-1-piperazinyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds involves several key steps, starting from 2-methylthio derivatives, followed by displacement reactions with piperazines to yield 2-(4-substituted or unsubstituted 1-piperazinyl) derivatives. These derivatives can undergo further modifications such as alkylation, acylation, sulfonylation, or addition of isocyanates to the piperazine nitrogen, demonstrating the compound's versatile synthetic accessibility (Matsumoto & Minami, 1975).
Molecular Structure Analysis
Molecular structure analysis has been facilitated by X-ray crystallography, revealing details such as hydrogen-bonding interactions and π–π stacking, which contribute to the stability and three-dimensional supramolecular structure of the compound. For instance, bis[8-ethyl-5-oxo-2-(piperazin-4-ium-1-yl)-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid] 2,5-dicarboxybenzene-1,4-dicarboxylate octahydrate showcases such interactions, providing insights into the compound's molecular architecture (Zhang et al., 2011).
Chemical Reactions and Properties
The compound's chemical reactivity is highlighted by its ability to undergo various reactions, such as displacement, alkylation, and acylation. These reactions are crucial for modifying the compound's structure to enhance its biological activity or physicochemical properties. The synthesis routes offer a platform for designing derivatives with potential antibacterial activity, particularly against gram-negative bacteria (Matsumoto & Minami, 1975).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystal structure, are influenced by the compound's molecular structure. These properties are crucial for its formulation and delivery in potential therapeutic applications. The detailed crystallographic study provides insights into the compound's solid-state properties, which are essential for drug development processes (Zhang et al., 2011).
Chemical Properties Analysis
The compound exhibits a range of chemical properties, including reactivity towards various chemical groups, which is pivotal for its functionalization and potential as a pharmaceutical agent. The ability to undergo reactions with piperazines and other substituents allows for the synthesis of a wide array of derivatives, showcasing the compound's chemical versatility (Matsumoto & Minami, 1975).
Mechanism of Action
The mechanism of action of pyrimidine derivatives can vary depending on their specific structure and functional groups. Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Future Directions
The future directions in the research of pyrimidine derivatives involve the development of new pyrimidines as anti-inflammatory agents. Detailed structure-activity relationship (SAR) analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
properties
IUPAC Name |
4-(4-ethylpiperazin-1-yl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2S/c1-3-17-4-6-18(7-5-17)12-10-9(2)11(14(19)20)21-13(10)16-8-15-12/h8H,3-7H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQZIWTFDZZLWNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C3C(=C(SC3=NC=N2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3-bromo-4-methoxybenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5608580.png)
![N-[3-(1-piperidinylcarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]propanamide](/img/structure/B5608594.png)

![4,4,6,8-tetramethyl-1-(5-oxo-2-thioxo-4-imidazolidinylidene)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B5608601.png)
![(4S*)-4-(methoxymethyl)-1-[5-(methoxymethyl)-2-furoyl]-3,3-dimethylpiperidin-4-ol](/img/structure/B5608607.png)
![N-{1-[(2-fluorobenzylidene)amino]-1H-tetrazol-5-yl}-1-naphthamide](/img/structure/B5608611.png)
![4-{5-[(diethylamino)methyl]-2-methyl-3-furoyl}-1-phenyl-2-piperazinone](/img/structure/B5608614.png)
![2-phenylbenzo[g]quinoxaline](/img/structure/B5608625.png)
![3-ethyl-6-[(2-phenylpyrrolidin-1-yl)carbonyl]-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B5608629.png)

![N-{rel-(3R,4S)-1-[(3,5-dimethyl-4-oxo-1,4-dihydro-2-pyridinyl)methyl]-4-isopropyl-3-pyrrolidinyl}-3-methoxypropanamide hydrochloride](/img/structure/B5608644.png)
![2-{4-[(1-butyl-1H-benzimidazol-2-yl)methyl]-1-piperazinyl}ethanol](/img/structure/B5608655.png)
![N-[(1-benzyl-1H-imidazol-2-yl)methyl]-3-isobutyl-N-methyl-5-isoxazolecarboxamide](/img/structure/B5608667.png)
